3-(4-fluorophenyl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate
Overview
Description
3-(4-fluorophenyl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate is a complex organic compound that features a chromen-4-one core structure. This compound is characterized by the presence of fluorine and trifluoromethyl groups, which are known to impart unique chemical and physical properties. The compound’s structure includes a 4-fluorophenyl group, an 8-methyl group, and an acetate ester at the 7-position, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one core.
Introduction of the 4-Fluorophenyl Group: This can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the 4-fluorophenyl group is coupled with the chromen-4-one core in the presence of a palladium catalyst.
Addition of the Trifluoromethyl Group: Radical trifluoromethylation can be employed to introduce the trifluoromethyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
3-(4-fluorophenyl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various pathways, including enzyme inhibition or activation, receptor binding, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenyl derivatives: Compounds with similar structures but different substituents at other positions.
Trifluoromethylated chromenones: Compounds with trifluoromethyl groups at different positions on the chromenone core.
Acetylated chromenones: Compounds with acetyl groups at different positions.
Uniqueness
3-(4-fluorophenyl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate is unique due to the specific combination of fluorine, trifluoromethyl, and acetate groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
[3-(4-fluorophenyl)-8-methyl-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F4O4/c1-9-14(26-10(2)24)8-7-13-16(25)15(11-3-5-12(20)6-4-11)18(19(21,22)23)27-17(9)13/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWDRHBJOMEOJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=C(C=C3)F)C(F)(F)F)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.